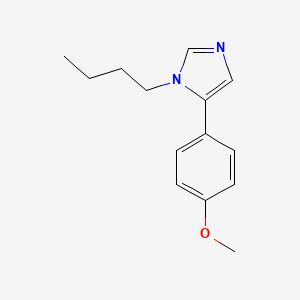

1-butyl-5-(4-methoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

74730-77-1 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

1-butyl-5-(4-methoxyphenyl)imidazole |

InChI |

InChI=1S/C14H18N2O/c1-3-4-9-16-11-15-10-14(16)12-5-7-13(17-2)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3 |

InChI Key |

VHENFVJCJHCTKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC=C1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Reactivity and Functionalization of the 1 Butyl 5 4 Methoxyphenyl 1h Imidazole Ring System

Electrophilic and Nucleophilic Substitution Patterns of the Imidazole (B134444) Moiety

The imidazole ring exhibits a nuanced reactivity towards electrophiles and nucleophiles, influenced by the electronic nature of its constituent atoms and any substituents. Generally, the imidazole ring is considered electron-rich, making it susceptible to electrophilic attack. globalresearchonline.net However, nucleophilic substitution is rare unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net

In 1-butyl-5-(4-methoxyphenyl)-1H-imidazole, the N-1 position is occupied by a butyl group, and the C-5 position is substituted with a 4-methoxyphenyl (B3050149) group. This substitution pattern significantly influences the regioselectivity of further reactions.

Common electrophilic substitution reactions for imidazoles include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms onto the ring, typically at the C-4 or C-2 positions.

Nitration: Nitration requires harsh conditions that can often lead to ring degradation, but it can be achieved at the C-4(5) position.

Acylation: Direct Friedel-Crafts acylation on the imidazole carbon framework is generally difficult. However, acylation can occur at the C-2 position after lithiation.

Nucleophilic Substitution: The imidazole ring is inherently electron-rich and thus resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of a good leaving group (like a halogen) and strong electron-w-ithdrawing substituents on the ring to proceed. For this compound, direct nucleophilic substitution on the core ring is not a favored pathway.

Derivatization Strategies for Enhancing Molecular Complexity

Building upon the core structure of this compound, various derivatization strategies can be employed to introduce new functional groups and increase molecular complexity.

With the N-1 position already occupied by a butyl group, further alkylation or acylation will occur at the N-3 "pyridine-like" nitrogen. This reaction converts the neutral imidazole into a positively charged imidazolium (B1220033) salt.

N-Alkylation: The reaction of a 1-substituted imidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of a 1,3-disubstituted imidazolium salt. These salts are of significant interest as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). Microwave-assisted, solvent-free conditions have been shown to be effective for the quaternization of 1-butylimidazole (B119223) with various aryl halides, producing high yields of imidazolium salts.

N-Acylation: Acylation at N-3 can be achieved using acyl halides or anhydrides. The resulting N-acylimidazolium species are highly reactive acyl transfer agents. nih.gov However, they are often less stable than their N-alkylimidazolium counterparts. The acylation of imidazoles can be challenging and may require specific reagents, as traditional methods can lead to ring fission. google.com The reaction of imidazoles with ketenes or the use of activating agents with carboxylic acids are alternative methods for preparing N-acyl imidazoles. google.comorganic-chemistry.org

Table 1: Representative N-Alkylation Reactions on Substituted Imidazoles

| Imidazole Substrate | Alkylating Agent | Catalyst/Conditions | Product | Reference |

| Imidazole | Cyclic MBH Acetates | Toluene, reflux | N-Allyl-substituted imidazole | acs.org |

| 2,4,5-Triphenylimidazole | Alkyl Bromide | Tetra-n-butylammonium bromide (PTC), 50% NaOH | 1-Alkyl-2,4,5-triphenylimidazole | youtube.com |

| 2-Methyl-4(5)-nitroimidazole | Benzyl Halides | Phase Transfer Catalyst (PTC), RT | N1-Benzyl-2-methyl-4-nitro-1H-imidazole | organic-chemistry.org |

The prompt specifically asks for functionalization at the C-5 position, which is already occupied by the 4-methoxyphenyl group in the target molecule. This suggests strategies that either modify this existing group or functionalize other positions on the imidazole ring, which is a more common approach for derivatization.

The most acidic proton on a 1-substituted imidazole ring is at the C-2 position. Therefore, the most common lithiation/alkylation strategy involves deprotonation at C-2, followed by quenching with an electrophile.

C-H Functionalization/Lithiation:

At C-2: Treatment of 1-substituted imidazoles with strong bases like n-butyllithium (n-BuLi) typically results in regioselective deprotonation at the C-2 position. acs.org The resulting 2-lithioimidazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to install a substituent at the C-2 position.

At C-4/C-5: Direct deprotonation at the C-4 or C-5 positions is less favorable than at C-2. acs.org However, functionalization at these positions can be achieved through alternative methods like metal-halogen exchange or directed metalation if a suitable directing group or halogen is present. acs.orgnih.gov For instance, a bromo-substituted imidazole can undergo bromine-lithium exchange, generating a lithiated species at that position which can then be trapped by an electrophile. acs.orgacs.org

Recent advances in C-H activation provide powerful, direct methods for functionalizing imidazole rings, often catalyzed by transition metals like palladium or nickel. rsc.orgrsc.org These methods can selectively form new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to functionalize. For a 1,5-disubstituted imidazole, C-H activation would be expected to occur at either the C-2 or C-4 positions.

Table 2: C-H Functionalization Strategies for Imidazole Derivatives

| Strategy | Position Functionalized | Reagents/Catalyst | Description | Reference |

| Lithiation/Electrophilic Quench | C-2 | n-BuLi, then Electrophile (E+) | Deprotonation of the most acidic proton at C-2, followed by reaction with E+. | acs.org |

| Bromine-Lithium Exchange | C-4 or C-5 | Bromo-imidazole, n-BuLi, then E+ | Exchange of a bromine atom for lithium, creating a nucleophilic center for reaction with E+. | acs.orgnih.gov |

| Nickel-Catalyzed C-H Arylation | C-2 | Ni(OTf)2/dcype, K3PO4, Aryl-OTf | Direct coupling of the C-2 C-H bond with an aryl triflate. | rsc.orgrsc.org |

| Palladium-Catalyzed C-H Heteroarylation | C-4 | Pd(OAc)2, Ligand, Base, Heteroaryl-X | Direct coupling of the C-4 C-H bond with a heteroaryl halide. | acs.org |

Directed Functionalization for Specific Substitution Patterns

To achieve regioselectivity that overrides the inherent reactivity of the imidazole ring, directed functionalization strategies can be employed. This often involves "directed ortho metalation" (DoM), where a functional group on the molecule coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to an adjacent position. harvard.edubaranlab.orgwikipedia.org

In the case of this compound, several directing possibilities exist:

N-1 Butyl Group: While a simple alkyl group is not a strong directing group, the N-1 and N-3 atoms themselves can coordinate lithium, influencing the site of deprotonation.

C-5 Aryl Group: The methoxy (B1213986) group on the C-5 phenyl ring is a well-known and powerful directing group in its own right. harvard.edu It is possible that lithiation could occur on this phenyl ring at the position ortho to the methoxy group. This would involve treating the compound with a strong base like n-BuLi or sec-BuLi, potentially in the presence of an additive like TMEDA (tetramethylethylenediamine), to facilitate the directed deprotonation. harvard.edubaranlab.org Subsequent reaction with an electrophile would introduce a new substituent onto the 4-methoxyphenyl ring, further elaborating the molecule's structure.

Protecting Groups: In a synthetic context, removable directing groups can be installed on the imidazole ring to guide functionalization to a specific site. For example, a removable trimethylsilyl (B98337) (TMS) group could be placed at the C-2 position to block it, thereby directing lithiation or other reactions to the C-4 or C-5 positions. acs.org

These directed approaches provide a powerful toolkit for the synthesis of highly substituted and complex imidazole derivatives with precise control over the substitution pattern, enabling the creation of novel molecular architectures.

Computational Chemistry and Theoretical Investigations of 1 Butyl 5 4 Methoxyphenyl 1h Imidazole

Density Functional Theory (DFT) Calculations and Methodologies

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its excellent balance of accuracy and computational efficiency. nih.gov DFT calculations are centered on the principle that the energy of a system can be determined from its electron density. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for investigating imidazole (B134444) derivatives. researchgate.netbohrium.complos.orgorientjchem.org

The initial step in the theoretical investigation of a molecule is geometry optimization. This computational process systematically alters the molecule's geometry to find the conformation with the lowest energy on the potential energy surface. researchgate.net For imidazole alkaloids and related derivatives, this is typically performed using DFT methods, such as B3LYP. plos.org The optimization ensures that the calculated properties correspond to the most stable structure of the molecule. Harmonic vibration frequency calculations are subsequently performed to confirm that the optimized structure represents a true local minimum, characterized by the absence of imaginary frequencies. researchgate.net The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.

Table 1: Illustrative Optimized Geometrical Parameters (Note: The following data are representative values for a substituted imidazole core, as specific computational results for 1-butyl-5-(4-methoxyphenyl)-1H-imidazole were not available in the provided sources.)

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C=N (imidazole ring) | 1.30 - 1.39 Å |

| Bond Length | C-N (imidazole ring) | 1.35 - 1.45 Å |

| Bond Length | C-C (imidazole ring) | 1.36 - 1.40 Å |

| Bond Angle | C-N-C (imidazole ring) | 105° - 110° |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For organic molecules containing nitrogen, oxygen, and hydrogen, Pople-style basis sets are commonly used. plos.org Studies on similar heterocyclic systems often utilize the 6-311G(d,p) or the more extensive 6-311++G(d,p) basis sets. researchgate.netplos.orgtandfonline.com The "++" indicates the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more flexibility in orbital shapes. plos.org For molecules that may exhibit significant non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 are preferred to account for long-range dispersion effects. nih.govresearchgate.net The validation of the chosen methodology often involves comparing calculated results, such as vibrational frequencies, with available experimental data for related compounds to ensure the method's reliability. researchgate.net

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of electronic structure investigation. researchgate.net

The HOMO and LUMO are the outermost orbitals involved in chemical reactions. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) corresponds to its ability to accept electrons. plos.org In substituted imidazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, such as the imidazole and phenyl rings, while the LUMO may be localized on specific electron-accepting regions. researchgate.net These energies are crucial for calculating other quantum chemical descriptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more easily polarized and more reactive. This energy gap also provides insight into the intramolecular charge transfer characteristics within the molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's electronic properties. These descriptors are derived from Koopmans' theorem and provide a theoretical framework for understanding chemical reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO .

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO .

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2 .

Table 2: Illustrative Electronic Properties and Reactivity Descriptors (in eV) (Note: These values are representative examples based on DFT calculations of similar substituted heterocyclic compounds, as specific data for this compound were not available in the provided sources.)

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| EHOMO | - | -5.5 to -6.5 |

| ELUMO | - | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

Based on a comprehensive search of available scientific literature, a dedicated computational chemistry analysis for the specific compound This compound —covering Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and theoretical spectroscopic prediction—could not be located. The required detailed research findings and data tables for this exact molecule are not present in the public domain.

While computational studies have been performed on structurally related imidazole and benzimidazole (B57391) derivatives, such as those containing butyl, methoxyphenyl, or similar functional groups, the unique substitution pattern and combination of moieties in "this compound" mean that extrapolating data from these other compounds would not be scientifically accurate or adhere to the strict focus of the requested article.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time. Further experimental or theoretical research specifically targeting "this compound" would be required to provide the information needed to fulfill the outlined sections.

Prediction of Spectroscopic Properties

Vibrational Assignments (FT-IR, FT-Raman)

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of a compound. The vibrational frequencies of this compound were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable vibrational wavenumbers for related imidazole compounds. The calculated frequencies are scaled to correct for anharmonicity and the approximate nature of the theoretical method. The assignments of the vibrational modes are based on the Potential Energy Distribution (PED).

The FT-IR and FT-Raman spectra are predicted to exhibit characteristic bands corresponding to the vibrations of the imidazole ring, the butyl group, and the methoxyphenyl substituent.

Key Vibrational Modes:

C-H Vibrations: The aromatic C-H stretching vibrations of the methoxyphenyl and imidazole rings are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl group and the methoxy (B1213986) group are predicted to appear in the 3000-2800 cm⁻¹ range. In-plane and out-of-plane bending vibrations for these C-H bonds will be observed at lower frequencies.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings are characteristic and typically appear in the 1650-1400 cm⁻¹ region. These modes are often coupled.

C-N and C-O Stretching: The C-N stretching vibrations of the imidazole ring and the butyl substituent, as well as the C-O stretching of the methoxy group, are expected in the 1350-1000 cm⁻¹ fingerprint region.

Ring Vibrations: The in-plane and out-of-plane deformation and breathing modes of the imidazole and phenyl rings will contribute to a series of bands throughout the fingerprint region.

Table 1: Theoretical Vibrational Assignments for this compound (Note: These are predicted values based on DFT calculations and may differ from experimental results.)

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (Potential Energy Distribution) |

| ~3080 | Medium | Aromatic C-H stretching (methoxyphenyl, imidazole) |

| ~2960 | Strong | Asymmetric CH₃ stretching (butyl, methoxy) |

| ~2870 | Medium | Symmetric CH₂ stretching (butyl) |

| ~1610 | Strong | C=C aromatic stretching (phenyl ring) |

| ~1580 | Medium | C=N stretching (imidazole ring) |

| ~1515 | Strong | C=C aromatic stretching (phenyl ring) |

| ~1460 | Medium | CH₂ scissoring (butyl) |

| ~1250 | Strong | Asymmetric C-O-C stretching (methoxyphenyl) |

| ~1175 | Medium | In-plane C-H bending (aromatic) |

| ~1030 | Medium | Symmetric C-O-C stretching (methoxyphenyl) |

| ~830 | Strong | Out-of-plane C-H bending (para-substituted phenyl) |

Electronic Absorption Spectra (UV-Vis) and Electronic Transitions

The electronic absorption properties of this compound were investigated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. This method is widely used for predicting the electronic spectra of organic molecules. The calculations were performed in the gas phase and with the inclusion of a solvent model to simulate more realistic conditions.

The UV-Vis spectrum is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions. The primary transitions will involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby molecular orbitals. The methoxyphenyl group, acting as an electron-donating group, and the imidazole ring, as part of the π-conjugated system, will significantly influence the energies of these transitions.

Table 2: Theoretical Electronic Transitions for this compound (Note: These are predicted values based on TD-DFT calculations and may differ from experimental results.)

| Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution (HOMO/LUMO) | Transition Type |

| ~275 | > 0.5 | HOMO → LUMO | π → π |

| ~230 | > 0.3 | HOMO-1 → LUMO | π → π |

| ~210 | > 0.2 | HOMO → LUMO+1 | π → π* |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts of this compound were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated isotropic shielding values were referenced to tetramethylsilane (B1202638) (TMS) to obtain the chemical shifts.

The predicted ¹H NMR spectrum will show distinct signals for the protons of the butyl group, the methoxyphenyl ring, and the imidazole ring. Similarly, the ¹³C NMR spectrum will display characteristic resonances for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 3: Theoretical ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on GIAO calculations and may differ from experimental results.)

| Proton | Predicted Chemical Shift (δ, ppm) |

| Imidazole H-2 | ~7.8 |

| Imidazole H-4 | ~7.2 |

| Methoxyphenyl H (ortho to OMe) | ~7.0 |

| Methoxyphenyl H (meta to OMe) | ~7.4 |

| N-CH₂ (butyl) | ~4.1 |

| -CH₂- (butyl) | ~1.8 |

| -CH₂- (butyl) | ~1.4 |

| -CH₃ (butyl) | ~0.9 |

| O-CH₃ (methoxy) | ~3.8 |

Table 4: Theoretical ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on GIAO calculations and may differ from experimental results.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | ~138 |

| Imidazole C-4 | ~120 |

| Imidazole C-5 | ~135 |

| Methoxyphenyl C (ipso to Imidazole) | ~130 |

| Methoxyphenyl C (ortho to Imidazole) | ~128 |

| Methoxyphenyl C (meta to Imidazole) | ~115 |

| Methoxyphenyl C (para, attached to OMe) | ~160 |

| N-CH₂ (butyl) | ~48 |

| -CH₂- (butyl) | ~32 |

| -CH₂- (butyl) | ~20 |

| -CH₃ (butyl) | ~14 |

| O-CH₃ (methoxy) | ~55 |

Non-linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor motifs can exhibit significant non-linear optical (NLO) properties. In this compound, the methoxyphenyl group can act as an electron donor and the imidazole ring as part of the π-conjugated bridge. The NLO properties are related to the change in the dipole moment and polarizability of the molecule under an external electric field.

Calculation of First and Second Hyperpolarizabilities

The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that quantify the second- and third-order NLO response of a molecule, respectively. These properties were calculated using DFT methods, which have been shown to provide reliable predictions for similar organic compounds.

The calculated values of hyperpolarizability are indicative of the molecule's potential for applications in NLO materials, such as in frequency doubling or optical switching. The magnitude of these values is highly dependent on the intramolecular charge transfer characteristics of the molecule.

Table 5: Theoretical Non-linear Optical Properties of this compound (Note: These are predicted values based on DFT calculations and may differ from experimental results.)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~180 |

| First Hyperpolarizability (β_tot) | > 1000 |

| Second Hyperpolarizability (γ) | > 10000 |

Structure Activity Relationship Sar Studies of 1 Butyl 5 4 Methoxyphenyl 1h Imidazole Analogs

Influence of Substituent Effects on Biological Activity

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) to the phenyl ring of imidazole-based scaffolds has been shown to have a profound impact on their biological activity. Chemical properties of a compound are dependent on the intrinsic inductive properties of its functional groups, which refers to their ability to withdraw or donate electrons. mdpi.com

Studies on related benzimidazole (B57391) structures have demonstrated that the type of substituent can dramatically alter cytotoxic effects. For instance, in a series of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, the introduction of various groups to an ancillary phenyl ring led to a range of antiproliferative activities. nih.gov Generally, it appears that electronegativity and lipophilicity are determining factors for cytotoxic activity in these compounds. nih.gov

In one study, derivatives containing electron-withdrawing groups, such as (trifluoromethyl)phenyl and cyanophenyl, exhibited higher levels of inhibitory activity compared to those with electron-donating groups like methoxyphenyl and methylphenyl. nih.gov Specifically, the inhibitory activity followed the order: 4-methoxyphenyl (B3050149) < 4-(trifluoromethyl)phenyl < 4-cyanophenyl. nih.gov The introduction of a highly electronegative fluorine atom or a lipophilic bromine atom improved IC₅₀ values when compared to a chlorine substitution. nih.gov Furthermore, placing a nitro moiety (an EWG) at the meta position resulted in superior activity over a chlorine substitution. nih.gov

Conversely, in other molecular contexts, electron-donating groups can enhance biological activity. For example, in a series of fluorinated arylcyclopropylamines, an increased basicity and higher nucleophilicity brought about by an EDG in the para-position of the phenyl ring had a positive effect on the velocity of the reaction towards its target. nih.gov The para-methyl derivative, in this case, was significantly more potent. nih.gov The number and position of hydroxyl (EDG) and methoxy (B1213986) (EDG) groups can also play an important role in enhancing the antioxidative activity of phenolic compounds. nih.gov

The following table summarizes the impact of representative substituents on the anticancer activity of a series of benzimidazole derivatives against the A549 cancer cell line.

| Compound Analogue | Substituent on Phenyl Ring | Substituent Type | IC₅₀ (μM) against A549 |

| 5e | Phenyl (unsubstituted) | - | 0.23 ± 0.05 |

| 5f | 4-Fluorophenyl | EWG | 0.44 ± 0.04 |

| 5g | 2-Chlorophenyl | EWG | 27.49 ± 2.65 |

| 5j | 4-Bromophenyl | EWG | 0.54 ± 0.01 |

| 5k | 3-Nitrophenyl | EWG | 1.15 ± 0.12 |

| 5o | 2,4-Dimethoxyphenyl | EDG | 0.15 ± 0.01 |

Data sourced from a study on benzimidazole carboxamides. nih.gov

The position of a substituent on the aromatic ring is as crucial as its electronic nature in determining the pharmacological profile of an analog. Altering the substitution pattern can affect the molecule's ability to fit into a binding pocket and form key interactions with a biological target.

For example, studies on YC-1 analogs showed that the substituted position of a fluoro or cyano group plays an important role in the relaxation of preconstricted aortic rings. nih.gov Similarly, research on benzimidazole derivatives indicated that the placement of a substituent was critical for activity. A nitro moiety at the meta position (compound 5k) led to better cytotoxic activity compared to chlorine substitutions at other positions. nih.gov The difference in activity between 2-chlorophenyl (IC₅₀ = 27.49 μM) and other halogenated analogs like 4-fluorophenyl (IC₅₀ = 0.44 μM) further underscores the significance of the substituent's position. nih.gov

Conformational Analysis and its Relationship to Biological Interactions

The three-dimensional conformation of a molecule is fundamental to its ability to interact with specific biological targets. Conformational analysis, often aided by computational modeling, helps to understand the spatial arrangement of atoms and functional groups and how this structure relates to biological activity.

Molecular electrostatic potential (MEP) studies can be used to determine the reactive sites of a molecule, revealing regions that are susceptible to electrophilic and nucleophilic attack and thus likely to be involved in intermolecular interactions. mdpi.comresearchgate.net For a related benzimidazole derivative, MEP analysis showed that a red region (indicating negative potential) was localized on the oxygen atoms of ester, methoxy, and hydroxyl groups, while a blue region (positive potential) was localized on the carbonyl carbon and aromatic hydrogen atoms, highlighting these as key sites for interaction. mdpi.com

Computational docking studies are a powerful tool for predicting the binding conformations of ligands within the active site of a protein. Such studies have been performed for imidazole (B134444) derivatives, showing how they can be accommodated within the pocket of targets like topoisomerase IIα-DNA or the colchicine (B1669291) binding site of tubulin. nih.govmdpi.com These models provide insights into the specific interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex, thereby explaining the observed biological activity. nih.govmdpi.com Molecular dynamics simulations can further confirm the stability of these predicted complexes. nih.gov

Developing SAR Models for Targeted Biological Functions

The systematic collection of data from SAR studies allows for the development of predictive models that can guide the design of new, more potent, and selective analogs. These models aim to establish a quantitative relationship between the structural features of a molecule and its biological activity (QSAR).

One common approach is to perform docking simulations and build 3D-QSAR models. This was successfully applied to a series of 4,5-dihydropyrazole derivatives, providing a deeper understanding of the pharmacophore required for potent inhibitory activity against the BRAF(V600E) kinase. nih.gov Such models can highlight the key steric and electronic features that are essential for binding and activity, enabling the rational design of new agents. nih.gov

Another strategy involves an iterative analog library approach. This method was used to develop selective M1 mAChR antagonists, where successive generations of compounds were synthesized and tested to refine the SAR. nih.gov Although the SAR for that particular series was found to be shallow, the iterative process successfully improved the antagonist activity of the initial hit compound. nih.gov By synthesizing and evaluating analogs based on a specific template, researchers can systematically probe the SAR and optimize for desired properties such as potency, solubility, and bioavailability. nih.gov

Mechanistic Insights into Biological Interactions of 1 Butyl 5 4 Methoxyphenyl 1h Imidazole in Vitro

Molecular Recognition and Binding to Biological Targets

The initial interaction of any small molecule with a biological system is governed by molecular recognition, a process dictated by the complementary shapes and physicochemical properties of the ligand and its target, typically a protein or nucleic acid.

Hydrogen Bonding and π–π Stacking Interactions

Non-covalent interactions are fundamental to the binding affinity and specificity of a ligand for its biological target. For an imidazole (B134444) derivative like 1-butyl-5-(4-methoxyphenyl)-1H-imidazole, hydrogen bonding and π–π stacking are predicted to be key contributors to its molecular recognition profile.

The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms. nih.gov Its electron-rich nature allows it to participate in various non-covalent interactions. nih.gov The pyridine-like nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. researchgate.net Conversely, if the pyrrole-like nitrogen is protonated, it can serve as a hydrogen bond donor. These interactions are crucial for stabilizing the ligand within a protein's binding pocket by forming connections with amino acid residues like serine, threonine, or the peptide backbone. researchgate.netnih.gov

Furthermore, the aromaticity of both the imidazole and the 4-methoxyphenyl (B3050149) rings allows for the formation of π–π stacking interactions. nih.govmdpi.com These interactions occur when the π-orbitals of aromatic rings overlap, contributing significantly to binding energy. mdpi.comnih.gov Depending on the geometry of the binding site, these can manifest as face-to-face or edge-to-face stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net The methoxy (B1213986) group on the phenyl ring can also influence these interactions through electronic effects on the aromatic system.

Interactive Table: Potential Non-Covalent Interactions Press the "play" button to simulate potential interaction modes.

| Interaction Type | Potential Site on Compound | Potential Biological Partner |

| Hydrogen Bond Acceptor | Imidazole Nitrogen | Amino acid residues (e.g., Ser, Thr, Tyr) |

| π–π Stacking | Imidazole Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| π–π Stacking | 4-methoxyphenyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interaction | Butyl Chain | Nonpolar amino acid residues (e.g., Val, Leu, Ile) |

Ligand-Protein Interactions via Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jbiochemtech.com Such simulations can provide valuable insights into the binding mode and affinity of compounds like this compound.

While specific docking studies for this exact compound are not readily found in the literature, studies on structurally related molecules highlight common interaction patterns. For instance, docking studies of other imidazole-containing compounds often show the imidazole core positioned within a binding pocket, making key hydrogen bonds and hydrophobic contacts. arabjchem.org A molecular docking study on 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives targeting the EGFR tyrosine kinase receptor revealed significant interactions with the active site amino acids. scispace.com Similarly, docking simulations of a complex tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, have been performed to understand its antioxidant activity. nih.gov

For this compound, a hypothetical docking simulation would likely show the butyl group occupying a hydrophobic pocket, while the methoxyphenyl and imidazole rings engage with the protein through a combination of π-stacking and hydrogen bonds, as detailed in the previous section. The specific interactions would be highly dependent on the topology and amino acid composition of the target protein's active site.

In Vitro Interference with Key Cellular Processes

The biological activity of a compound is a direct consequence of its interference with essential cellular functions. Imidazole derivatives are known to modulate various cellular pathways.

Modulation of Enzyme Activity (e.g., DNA replication and repair enzymes, cytochrome P450)

Many imidazole-based compounds are known inhibitors of specific enzymes. A prominent example is their interaction with cytochrome P450 (CYP) enzymes, a superfamily of hemoproteins involved in drug metabolism. researchgate.net The lone pair of electrons on the pyridine-like nitrogen of the imidazole ring can coordinate with the heme iron atom in the active site of CYP enzymes, leading to potent inhibition. researchgate.net The accessibility of this nitrogen atom is a key determinant of inhibitory potency. researchgate.net

While not specifically documented for this compound, its chemical structure suggests a potential for such interactions. The substituents on the imidazole ring would modulate the strength of this inhibition by influencing the steric hindrance and electronic properties of the nitrogen atom.

Disruption of Cellular Structures (e.g., cell wall, cell membrane, tubulin polymerization)

The integrity of cellular structures is vital for cell survival. Some bioactive compounds exert their effects by disrupting these structures. For example, certain antifungal imidazole derivatives function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. This leads to increased membrane permeability and ultimately cell death. While this mechanism is well-established for specific antifungal agents, it is unknown if this compound possesses similar properties.

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. mdpi.com Many anticancer agents function by inducing apoptosis in cancer cells. nih.gov This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. mdpi.com

Studies on various heterocyclic compounds, including some imidazole derivatives, have demonstrated their ability to trigger apoptosis. mdpi.comnih.gov For example, research on certain 1,3,5-trisubstituted-1H-pyrazole derivatives showed they could activate pro-apoptotic proteins like Bax and Caspase-3, leading to cell death in cancer cell lines. nih.govrsc.org Another study on a curcumin (B1669340) analog containing methoxyphenyl groups, 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one, demonstrated its ability to induce apoptosis in non-small cell lung cancer cells. nih.gov These findings suggest that compounds with similar structural motifs may possess pro-apoptotic activity, although experimental verification for this compound is required.

Interactive Table: Summary of Potential Biological Interactions Click on each row to highlight potential mechanisms.

| Section | Topic | Potential Mechanism for this compound |

| 6.1.1 | H-Bonding & π-Stacking | Imidazole N as H-bond acceptor; aromatic rings in π-stacking. |

| 6.1.2 | Molecular Docking | Butyl group in hydrophobic pocket; rings forming specific contacts. |

| 6.2.1 | Enzyme Modulation | Potential inhibition of metalloenzymes like Cytochrome P450 via N-coordination. |

| 6.2.2 | Structural Disruption | Currently no specific evidence for this compound. |

| 6.2.3 | Apoptosis Induction | Potential to trigger intrinsic or extrinsic apoptotic pathways, as seen in related structures. |

Target Identification and Validation in In Vitro Systems

A comprehensive review of available scientific literature reveals a significant gap in the specific in vitro target identification and validation for the compound this compound. Despite the recognized biological potential of the broader imidazole and benzimidazole (B57391) classes of compounds, dedicated studies to elucidate the precise molecular targets and mechanisms of action for this particular derivative are not present in the accessible scientific domain.

The imidazole scaffold is a well-known pharmacophore present in numerous biologically active molecules, often interacting with a wide array of protein targets through various mechanisms such as enzyme inhibition or receptor binding. However, the specific substitution pattern of a butyl group at the 1-position and a 4-methoxyphenyl group at the 5-position of the imidazole ring creates a unique chemical entity. The electronic and steric properties conferred by these substituents would be expected to dictate its specific binding affinities and pharmacological profile.

Without dedicated in vitro studies, such as comprehensive screening against panels of receptors and enzymes, enzyme inhibition assays (e.g., determination of IC50 or Ki values), or receptor binding assays, any discussion of specific molecular targets for this compound would be purely speculative. The generation of detailed research findings and data tables, as requested, is contingent on the existence of such primary research data, which is currently unavailable.

Therefore, this section cannot be populated with the requisite detailed research findings, data tables, or validated in vitro targets for this compound due to the absence of published research specifically investigating these aspects of the compound.

Applications of 1 Butyl 5 4 Methoxyphenyl 1h Imidazole and Its Derivatives in Advanced Chemical and Biological Research

Applications in Catalysis

While imidazole (B134444) derivatives are frequently employed as ligands in coordination chemistry, specific research detailing the use of 1-butyl-5-(4-methoxyphenyl)-1H-imidazole in the design of new ligands for coordination complexes is not prominently featured in available literature. The general utility of imidazole-containing ligands stems from their ability to act as neutral donors or, upon deprotonation, as anionic N-donor ligands, forming stable complexes with a wide range of transition metals. The substituents—a butyl group at the N-1 position and a 4-methoxyphenyl (B3050149) group at the C-5 position—would be expected to influence the solubility, steric hindrance, and electronic properties of any resulting metal complex, but specific examples and their applications have not been documented.

The field of organometallic catalysis often utilizes N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts as ancillary ligands to stabilize and activate metal centers for various transformations. These ligands are known for forming strong metal-carbon bonds, which can enhance the catalytic activity and stability of the complex. While the precursor imidazolium salt of this compound could theoretically be used to generate a novel NHC ligand, there are no specific reports of its application in organometallic or asymmetric catalysis. The development of chiral imidazoles for asymmetric catalysis is an active area of research, but it has not yet specifically encompassed this particular derivative.

Immobilizing molecular catalysts onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. Ionic liquids, often based on imidazolium salts, can also serve as catalytic media or be immobilized on supports to create supported ionic liquid phase (SILP) catalysts. Although these are established methodologies within the field, there is no specific literature describing the application of this compound or its corresponding imidazolium salt in the development of heterogeneous catalysts. Research in this area tends to focus on more common imidazolium salts or specially functionalized imidazoles designed for specific catalytic processes.

Contributions to Materials Science

The unique properties of the imidazole ring, combined with the influence of its substituents, make it a valuable building block for various functional materials. Research in this area has touched upon derivatives that are structurally related to this compound.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and functional materials. Imidazolium-based ILs are among the most common, typically featuring alkyl chains at the N-1 and N-3 positions. The 1-butyl-3-methylimidazolium cation is a widely studied example. The synthesis of ILs from this compound would involve quaternization of the second nitrogen atom to form a 1-butyl-3-alkyl-5-(4-methoxyphenyl)-1H-imidazolium salt. While the synthesis of various imidazolium-based ionic liquids is well-documented, specific studies detailing the synthesis, properties, and applications of ionic liquids derived directly from this compound are not available in the current body of scientific literature. The presence of the bulky 4-methoxyphenyl group at the C-5 position would likely impart unique physicochemical properties to such an ionic liquid, but this remains an unexplored area of research.

The application of imidazole derivatives in optoelectronic materials is an area of active investigation. While direct studies on this compound are scarce, research on a closely related benzimidazole (B57391) derivative provides insight into the potential of this structural motif.

A study on Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has demonstrated its potential as a blue-emitting material. mdpi.comresearchgate.netsemanticscholar.org This compound, which incorporates both the butyl and methoxyphenyl groups, was synthesized and its photophysical properties were thoroughly characterized. mdpi.comresearchgate.net The compound exhibits significant fluorescence, a property crucial for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.comsemanticscholar.org

The key photophysical properties of this benzimidazole derivative are summarized in the table below.

| Property | Value | Conditions |

| UV-Vis Absorption (λmax) | 326 nm | In MeCN |

| Photoluminescence Emission (λem) | 429 nm | In MeCN (λex = 326 nm) |

| Solid-State Emission | 460 nm | Thin Film (λex = 300 nm) |

| Fluorescence Quantum Yield (Φ) | 0.10 | In MeCN |

| Stokes Shift | 103 nm | In MeCN |

This data is for the derivative Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.comresearchgate.net

The compound's high thermal decomposition temperature of 245 °C further underscores its suitability for use in electronic devices. researchgate.net

Furthermore, the broader class of 1-alkyl-1H-imidazole-based compounds has been investigated as dipolar organic dyes for dye-sensitized solar cells (DSSCs). nih.gov In these systems, the imidazole ring acts as a spacer between electron-donating and electron-accepting moieties. nih.gov Although this research does not specifically use the 5-(4-methoxyphenyl) substitution, it establishes the utility of the 1-alkyl-imidazole core in photovoltaic applications.

The field of nonlinear optics (NLO) also leverages molecules with large hyperpolarizabilities, often found in coordination complexes and organometallic compounds. While metal complexes are studied for their NLO properties, there is no specific mention of complexes containing the this compound ligand in this context.

Exploration in Biological Imaging and Probe Development

The imidazole scaffold, a five-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block in the development of advanced optical materials for biological applications. tandfonline.commdpi.com The unique electronic structure of the imidazole ring, characterized by its π-electron-rich aromatic system, provides a versatile platform for creating fluorescent molecules. tandfonline.com The ability to functionalize the imidazole core at multiple positions allows for the fine-tuning of its photophysical properties, making it an attractive candidate for designing chemosensors and biological probes. researchgate.net Derivatives of imidazole are widely investigated as optical chemosensors due to their capacity to coordinate with various analytes, a process often signaled by a change in their optical properties. mdpi.com

The development of fluorescent probes based on the imidazole core has attracted significant attention for the detection of biologically and environmentally important species, including metal ions, anions, and small organic molecules. bohrium.com The inherent ability of the nitrogen atoms in the imidazole ring to coordinate with metal ions, coupled with the tunable electronic properties of the scaffold, enables the design of highly selective and sensitive sensors. tandfonline.combohrium.com Researchers have successfully synthesized a variety of imidazole-based probes that operate through different mechanisms, such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), to signal the presence of a target analyte. researchgate.netnih.gov

For instance, the introduction of different functional groups can modulate the electron-donating or electron-withdrawing nature of the molecule, thereby influencing its absorption and emission spectra. nih.gov This principle is central to the design of "turn-on" or "turn-off" fluorescent probes. A series of D-π-A (donor-π-acceptor) type imidazole derivatives have been synthesized and shown to have tunable electron-withdrawing abilities, which directly impacts their fluorescence quantum yields and two-photon absorption cross-sections, properties crucial for advanced microscopy and bioimaging. nih.gov These compounds have demonstrated practical applications as probes for specific cellular components, such as lysosomes and cytoplasm. nih.gov

The research findings for several imidazole derivatives highlight their potential in biological imaging and sensing. The photophysical properties and sensing capabilities are highly dependent on the specific molecular structure.

Table 1: Photophysical Properties of Selected Imidazole-Based Fluorescent Probes

| Compound/Derivative Class | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Quantum Yield (Φ) | Target Analyte/Application | Ref. |

|---|---|---|---|---|---|

| D-π-A Type Imidazole (T1) | 412 (in DMF) | 569 (in DMF) | 0.59 | Bioimaging (Lysosomal tracker) | nih.gov |

| D-π-A Type Imidazolium Salt (T2) | 425 (in DMF) | 592 (in DMF) | 0.23 | Bioimaging (Cytoplasm probe) | nih.gov |

| N1-functionalized Imidazoles | ~350-400 | ~450-550 | Not specified | Picric Acid Detection | rsc.org |

| Phenanthro[9,10-d]imidazol Derivative | Not specified | Quenched upon binding | Not specified | Cyanide (CN⁻) and Mercury (Hg²⁺) Ions | rsc.org |

These probes often exhibit high selectivity and sensitivity for their respective targets. The development of such sensors is crucial for monitoring analytes that play significant roles in biological processes or act as environmental pollutants. mdpi.com

Table 2: Sensing and Imaging Applications of Imidazole Derivatives

| Probe/Derivative | Analyte Detected | Detection Mechanism | Detection Limit | Cellular Target | Ref. |

|---|---|---|---|---|---|

| Phenanthro[9,10-d]imidazol Derivative (1) | CN⁻ | Fluorescence quenching | 0.8 µM | Not specified | rsc.org |

| Phenanthro[9,10-d]imidazol Derivative (1) | Hg²⁺ | Reversible sensing via metal-assisted elimination | Not specified | Not specified | rsc.org |

| N1-functionalized Imidazoles | Picric Acid | Fluorescence quenching | 446 ppb | Not specified | rsc.org |

| D-π-A Type Imidazole (T1) | pH (acidic) | Enhanced fluorescence in low pH | Not specified | Lysosomes | nih.gov |

| D-π-A Type Imidazolium Salt (T2, T3) | General cellular structure | Cytoplasm staining | Not specified | Cytoplasm | nih.gov |

The versatility of the imidazole scaffold allows for its incorporation into more complex systems, such as tetra-coordinated boron complexes, which have shown potential as live-cell trackers with deep blue emission. rsc.org The strategic design of these molecules, including the selection of appropriate substituents like the butyl and methoxyphenyl groups in this compound, is key to developing next-generation probes for sophisticated biological imaging and diagnostics. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-butyl-5-(4-methoxyphenyl)-1H-imidazole?

- Methodology : Use multi-step organic synthesis involving cyclization and functional group modifications. For example, a benzimidazole core can be synthesized via condensation of o-phenylenediamine derivatives with aldehydes under acidic conditions. Solvents like DMF or THF with catalysts such as POCl₃ or NaHCO₃ are effective for introducing the 4-methoxyphenyl and butyl groups .

- Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and stoichiometry to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the imidazole ring) .

- IR Spectroscopy : Identify characteristic stretches (e.g., C=N at ~1600 cm⁻¹, C-O of methoxy at ~1250 cm⁻¹).

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity (e.g., <0.3% deviation) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodology : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<5%) and thermal displacement ellipsoids to validate atomic positions .

- Challenges : Ensure crystal quality via slow evaporation in solvents like methanol or DCM.

Advanced Research Questions

Q. How can substrate-selective inhibition of ALOX15 be evaluated for this compound?

- Methodology :

- Enzyme Assays : Measure IC₅₀ values using UV-spectrophotometry to monitor linoleic acid oxygenation. Compare inhibition against other lipoxygenases (e.g., ALOX12) to assess selectivity .

- Molecular Docking : Use AutoDock Vina to predict binding modes in ALOX15’s allosteric site. Focus on interactions between the methoxyphenyl group and hydrophobic residues (e.g., Phe576) .

Q. What computational strategies resolve contradictions in biological activity data?

- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze stability of inhibitor-enzyme complexes. Correlate hydrogen-bonding patterns (e.g., with His361) or π-π stacking interactions with experimental IC₅₀ discrepancies .

Q. How can late-stage functionalization enhance pharmacological properties?

- Methodology : Use Pd-catalyzed C-H activation to introduce substituents (e.g., trifluoromethyl groups) at the imidazole C2 position. Optimize regioselectivity with directing groups like pyridine or phosphine ligands .

- Validation : Assess bioavailability via logP measurements and metabolic stability in liver microsome assays.

Q. What assays are suitable for studying TRP channel modulation by this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.